D-伐昔洛韦

描述

Valacyclovir, the l-valyl ester prodrug of acyclovir (ACV), is commonly prescribed for the treatment of infections caused by varicella-zoster virus or herpes simplex virus. It is converted to acyclovir in the body, which then acts to inhibit viral DNA replication . Valacyclovir is used in various patient populations, including those with normal and impaired renal function, as well as immunocompromised children and HIV-infected individuals . It has also been shown to decrease plasma HIV-1 RNA in HSV-2 seronegative individuals, suggesting a direct effect on HIV-1 replication .

Synthesis Analysis

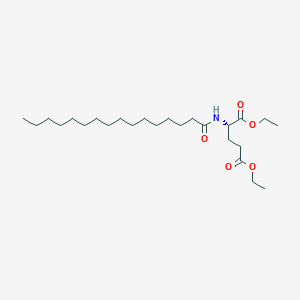

The synthesis of valacyclovir involves the esterification of acyclovir with the amino acid l-valine. This modification increases the oral bioavailability of acyclovir, allowing for more efficient and convenient dosing . Additionally, a water-soluble copper (II) complex with valacyclovir has been synthesized and characterized, indicating the potential for creating metal-drug complexes that could have different pharmacological properties or applications .

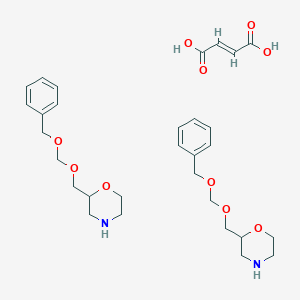

Molecular Structure Analysis

The molecular structure of valacyclovir is characterized by the presence of the acyclovir moiety and the l-valyl ester group. The copper (II) complex of valacyclovir has been studied, revealing insights into the interaction of the drug with metal ions, which could influence its biological activity and DNA binding .

Chemical Reactions Analysis

Valacyclovir undergoes enzymatic hydrolysis in the liver and intestines to release acyclovir and l-valine. Acyclovir then undergoes phosphorylation by viral enzymes and subsequently inhibits viral DNA polymerase . The copper (II) complex of valacyclovir has been shown to interact with DNA, suggesting that the metal center can influence the mode of binding to nucleic acids .

Physical and Chemical Properties Analysis

The pharmacokinetics of valacyclovir and acyclovir have been extensively studied. Valacyclovir is rapidly absorbed after oral administration and has a bioavailability three to five times greater than oral acyclovir. It is also noted that the pharmacokinetics of acyclovir and its metabolites can be affected by renal function, with higher concentrations observed in both the systemic circulation and cerebrospinal fluid among subjects with impaired renal function . The electrochemical properties of the copper (II) complex of valacyclovir have been investigated, showing reversible redox properties and a diffusion-controlled process that is pH-dependent . Additionally, the voltammetric determination of valacyclovir in pharmaceuticals and biological fluids has been developed, providing a method for its analysis in various matrices .

科学研究应用

神经毒性和肾脏影响

D-伐昔洛韦以治疗带状疱疹而闻名,有时可能伴有神经精神症状,称为伐昔洛韦神经毒性 (VAN)。VAN 通常继发于慢性或急性肾衰竭,表现出意识障碍和幻觉等症状。VAN 的恢复通常发生在停用 D-伐昔洛韦后,尤其是在急性肾衰竭是由药物引起的 (朝比等人,2009)。

精神症状改善

在一项针对持续性精神分裂症门诊患者的研究中,D-伐昔洛韦对巨细胞病毒血清阳性个体的精神症状表现出显着改善。这一发现表明 D-伐昔洛韦的应用潜力超出了其抗病毒应用,尤其是在精神病学背景中 (迪克森等人,2003)。

分子研究和抗病毒活性

对 D-伐昔洛韦进行的分子对接研究揭示了其对各种病毒的反应性和抗病毒活性,包括单纯疱疹病毒类型、水痘带状疱疹病毒和登革病毒。这项研究提供了对 D-伐昔洛韦在分子水平上有效性的更深入理解 (法蒂玛里兹瓦娜等人,2019)。

对 HIV-1 病毒载量的影响

已证明伐昔洛韦可以降低 HIV-1 感染的 HSV-2 血清阴性个体的血浆 HIV-1 病毒载量。这一发现表明 D-伐昔洛韦对 HIV-1 复制具有直接影响,而与它对 HSV-2 介导炎症的影响无关 (范普伊尔等人,2015)。

在多发性硬化症中的应用

在一项针对复发缓解型 MS 的研究中,D-伐昔洛韦治疗并未显着减少活动性病变的形成。然而,在一个疾病活动水平较高的亚组中,它与较少的新活动性 MRI 明显病变相关,表明其在特定 MS 背景下的潜在效用 (贝克等人,2002)。

在突发性神经性耳聋中的应用

关于特发性突发性神经性耳聋治疗的研究表明,与单独使用类固醇相比,将 D-伐昔洛韦添加到全身类固醇中并没有显着改善恢复情况。这一发现有助于了解 D-伐昔洛韦在听觉条件下的疗效 (图奇等人,2002)。

安全和危害

Valacyclovir can be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Valacyclovir represents a clear advance in the prevention and treatment of viral infection. The significant improvement in acyclovir AUC associated with valacyclovir often spares the use of intravenous acyclovir and reduces the frequency of administration, improving patient adherence . It is also suggested that valacyclovir reduces oral shedding of EBV in patients with infectious mononucleosis by inhibiting viral DNA polymerase .

属性

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOVUKNUBWVHOX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Valacyclovir | |

CAS RN |

142963-60-8 | |

| Record name | Valacyclovir, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALACYCLOVIR, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S9ACT5D06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)

![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B140406.png)

![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)

![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)